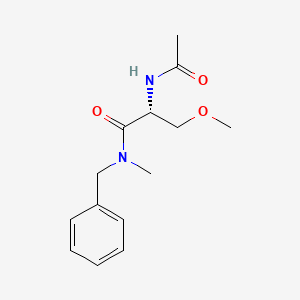![molecular formula C17H15ClINO4 B13853788 Methyl 4-chloro-5-iodo-2-[[2-(3-methoxyphenyl)acetyl]amino]benzoate](/img/structure/B13853788.png)
Methyl 4-chloro-5-iodo-2-[[2-(3-methoxyphenyl)acetyl]amino]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-chloro-5-iodo-2-[[2-(3-methoxyphenyl)acetyl]amino]benzoate is an organic compound that belongs to the class of benzoates This compound is characterized by the presence of chloro, iodo, and methoxy substituents on the benzene ring, along with an amide linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-chloro-5-iodo-2-[[2-(3-methoxyphenyl)acetyl]amino]benzoate typically involves multi-step organic reactions. One common synthetic route includes:
Nitration: of a suitable benzene derivative to introduce a nitro group.
Reduction: of the nitro group to an amine.
Acylation: to introduce the acetyl group.
Halogenation: to introduce the chloro and iodo substituents.
Esterification: to form the methyl ester.
Each of these steps requires specific reaction conditions, such as the use of strong acids for nitration, reducing agents like hydrogen gas or metal hydrides for reduction, and halogenating agents like chlorine or iodine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ more cost-effective reagents and optimized reaction conditions to minimize waste and reduce production costs.
化学反応の分析
Types of Reactions
Methyl 4-chloro-5-iodo-2-[[2-(3-methoxyphenyl)acetyl]amino]benzoate can undergo various chemical reactions, including:
Substitution Reactions: The chloro and iodo substituents can be replaced by other groups through nucleophilic or electrophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, affecting the functional groups present.
Hydrolysis: The ester and amide linkages can be hydrolyzed to yield the corresponding acids and amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester linkage would yield the corresponding carboxylic acid, while substitution reactions could introduce various functional groups in place of the chloro or iodo substituents.
科学的研究の応用
Methyl 4-chloro-5-iodo-2-[[2-(3-methoxyphenyl)acetyl]amino]benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl 4-chloro-5-iodo-2-[[2-(3-methoxyphenyl)acetyl]amino]benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 4-Chloro-5-iodo-6-methyl-pyrimidin-2-amine
- 5-Chloro-3-iodo-pyridin-2-ylamine
- 4-Chloro-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine
Uniqueness
Methyl 4-chloro-5-iodo-2-[[2-(3-methoxyphenyl)acetyl]amino]benzoate is unique due to its specific combination of functional groups and structural features
特性
分子式 |
C17H15ClINO4 |
|---|---|
分子量 |
459.7 g/mol |
IUPAC名 |
methyl 4-chloro-5-iodo-2-[[2-(3-methoxyphenyl)acetyl]amino]benzoate |
InChI |
InChI=1S/C17H15ClINO4/c1-23-11-5-3-4-10(6-11)7-16(21)20-15-9-13(18)14(19)8-12(15)17(22)24-2/h3-6,8-9H,7H2,1-2H3,(H,20,21) |
InChIキー |
GSOSLHXLZVNURC-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1)CC(=O)NC2=CC(=C(C=C2C(=O)OC)I)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 2-[4-(3,4-dihydro-2H-quinolin-1-yl)phenoxy]-2-methylpropanoate](/img/structure/B13853710.png)
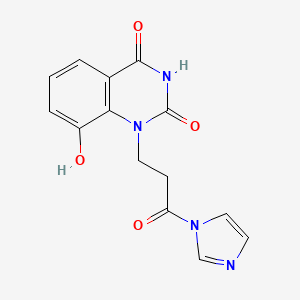
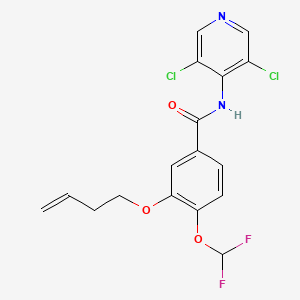

![[3,4-Dibenzoyloxy-5-(benzoyloxymethyl)oxolan-2-yl] 4-nitrobenzoate](/img/structure/B13853745.png)

![5-Ethenyl-2,3-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B13853752.png)
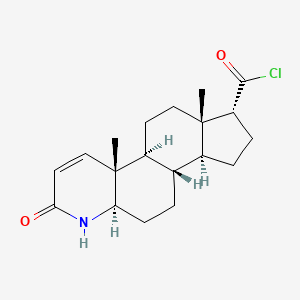
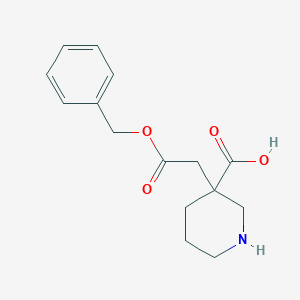
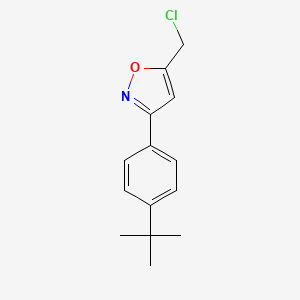
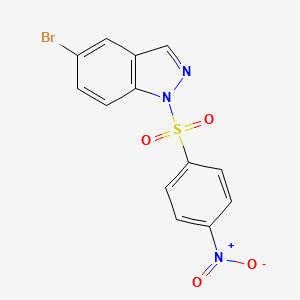
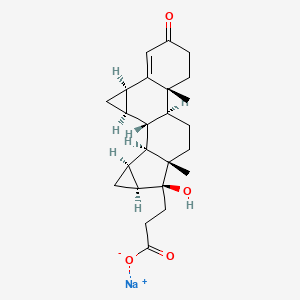
![(2,5-Dioxopyrrolidin-1-yl) 4-[(4-bromo-2-pyrrolidin-1-ylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B13853816.png)
